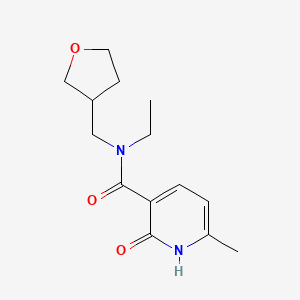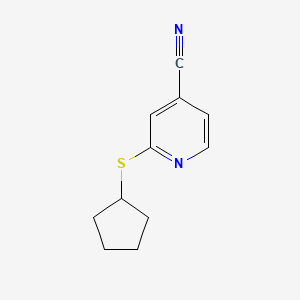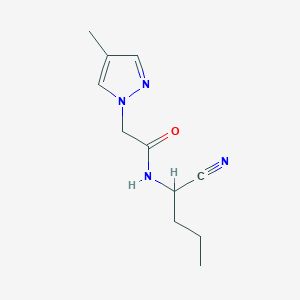
N-ethyl-6-methyl-2-oxo-N-(oxolan-3-ylmethyl)-1H-pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-6-methyl-2-oxo-N-(oxolan-3-ylmethyl)-1H-pyridine-3-carboxamide, also known as J147, is a synthetic compound that has gained attention in recent years due to its potential as a treatment for Alzheimer's disease.
Mecanismo De Acción
The exact mechanism of action of N-ethyl-6-methyl-2-oxo-N-(oxolan-3-ylmethyl)-1H-pyridine-3-carboxamide is not fully understood, but it is believed to work by targeting multiple pathways involved in Alzheimer's disease. It has been shown to increase the expression of genes involved in neuroprotection and synaptic plasticity, and to reduce the expression of genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-ethyl-6-methyl-2-oxo-N-(oxolan-3-ylmethyl)-1H-pyridine-3-carboxamide has been shown to increase the levels of ATP in the brain, which is important for energy production and cellular metabolism. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. N-ethyl-6-methyl-2-oxo-N-(oxolan-3-ylmethyl)-1H-pyridine-3-carboxamide has been shown to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, which may help to protect neurons from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-ethyl-6-methyl-2-oxo-N-(oxolan-3-ylmethyl)-1H-pyridine-3-carboxamide is that it has been shown to be effective in animal models of Alzheimer's disease at relatively low doses, with few side effects. However, one limitation is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans is still unknown. Another limitation is that the synthesis method for N-ethyl-6-methyl-2-oxo-N-(oxolan-3-ylmethyl)-1H-pyridine-3-carboxamide is complex and time-consuming, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on N-ethyl-6-methyl-2-oxo-N-(oxolan-3-ylmethyl)-1H-pyridine-3-carboxamide. One area of interest is to further investigate its mechanism of action and to identify the specific pathways that it targets. Another area of research is to test its efficacy in human clinical trials, to determine whether it is a safe and effective treatment for Alzheimer's disease. Additionally, researchers may explore the potential for N-ethyl-6-methyl-2-oxo-N-(oxolan-3-ylmethyl)-1H-pyridine-3-carboxamide to be used in combination with other drugs or therapies for Alzheimer's disease. Finally, there is interest in developing more efficient and cost-effective synthesis methods for N-ethyl-6-methyl-2-oxo-N-(oxolan-3-ylmethyl)-1H-pyridine-3-carboxamide, to increase its availability for research purposes.
Métodos De Síntesis
N-ethyl-6-methyl-2-oxo-N-(oxolan-3-ylmethyl)-1H-pyridine-3-carboxamide was first synthesized by a team of researchers led by Dr. Schubert at the Salk Institute for Biological Studies in La Jolla, California. The synthesis method involves the condensation of two precursor molecules, curcumin and cyclohexyl bisphenol A, followed by a series of chemical modifications. The final product is a white powder that is soluble in DMSO and ethanol.
Aplicaciones Científicas De Investigación
N-ethyl-6-methyl-2-oxo-N-(oxolan-3-ylmethyl)-1H-pyridine-3-carboxamide has been shown to have neuroprotective and neurogenic effects in animal models of Alzheimer's disease. It has been found to improve memory and cognitive function, reduce amyloid beta levels, and promote the growth of new neurons in the brain. N-ethyl-6-methyl-2-oxo-N-(oxolan-3-ylmethyl)-1H-pyridine-3-carboxamide has also been shown to have anti-inflammatory and antioxidant properties.
Propiedades
IUPAC Name |
N-ethyl-6-methyl-2-oxo-N-(oxolan-3-ylmethyl)-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-3-16(8-11-6-7-19-9-11)14(18)12-5-4-10(2)15-13(12)17/h4-5,11H,3,6-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJSRIHOESPPFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCOC1)C(=O)C2=CC=C(NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-6-methyl-2-oxo-N-(oxolan-3-ylmethyl)-1H-pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-Fluoro-2-(trifluoromethylsulfonyl)anilino]acetamide](/img/structure/B7572740.png)


![1-[2-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572755.png)
![2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyanocyclobutyl)acetamide](/img/structure/B7572762.png)
![6-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7572766.png)

![N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-2-(2,4-dimethylphenyl)-1,3-thiazole-5-carboxamide](/img/structure/B7572772.png)
![1-[2-(2,4-Dichloro-5-fluorophenyl)morpholin-4-yl]propan-1-one](/img/structure/B7572789.png)


![(3S)-1-[4-fluoro-2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol](/img/structure/B7572804.png)
![2-cyclopentyl-N-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]acetamide](/img/structure/B7572809.png)
